Carmoterol hydrochloride

CAS No.: 100429-08-1

Cat. No.: VC2490951

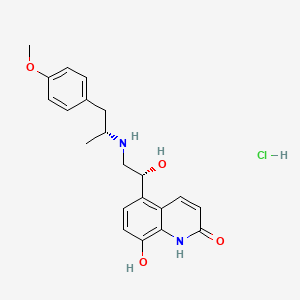

Molecular Formula: C21H25ClN2O4

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100429-08-1 |

|---|---|

| Molecular Formula | C21H25ClN2O4 |

| Molecular Weight | 404.9 g/mol |

| IUPAC Name | 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 |

| Standard InChI Key | SYCWERNQGSKYAG-QVRIGTRMSA-N |

| Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

| SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

Carmoterol hydrochloride is structurally characterized as a beta-phenethylamine derivative with a quinolinone backbone. The compound features hydroxyl groups that contribute to its receptor binding properties and a hydrochloride salt form that enhances its stability and solubility for pharmaceutical applications.

Physical Properties

The compound exists as a crystalline solid with defined solubility parameters in various pharmaceutical solvents. Its molecular formula indicates a complex structure optimized for interaction with beta-adrenergic receptors. The hydrochloride salt formation improves its pharmacokinetic profile while maintaining structural integrity during storage and administration.

Stereochemistry

Carmoterol hydrochloride possesses key stereogenic centers that define its biological activity. The specific (R)-configuration at critical positions contributes significantly to its receptor binding affinity and selectivity. This stereochemical arrangement is essential for proper alignment within the beta-2 receptor binding pocket and subsequent activation of signaling cascades.

Pharmacological Mechanism of Action

Receptor Binding Profile

Carmoterol hydrochloride functions through selective activation of beta-2 adrenergic receptors located primarily in bronchial smooth muscle. This selective binding triggers a cascade of intracellular events leading to muscle relaxation and bronchodilation. The compound demonstrates high affinity for beta-2 receptors with considerably less interaction with beta-1 and beta-3 receptor subtypes.

Cellular Signaling Pathways

Upon binding to beta-2 adrenergic receptors, Carmoterol hydrochloride stimulates the activation of adenylate cyclase, resulting in increased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This elevated cAMP level initiates protein kinase A activation, which subsequently phosphorylates target proteins involved in reducing intracellular calcium concentration and promoting smooth muscle relaxation.

Bronchodilator Effects

The bronchodilation induced by Carmoterol hydrochloride results from relaxation of airway smooth muscle, leading to increased airway diameter and improved airflow. The compound's interaction with beta-2 receptors also contributes to reduced inflammatory mediator release from mast cells and decreased microvascular leakage, providing additional therapeutic benefits in respiratory disease management.

Pharmacokinetic Profile

Absorption and Distribution

As an inhaled medication, Carmoterol hydrochloride is designed for direct delivery to the respiratory tract. Following inhalation, the compound achieves rapid absorption across the pulmonary epithelium with a portion reaching systemic circulation. Its distribution pattern shows preferential concentration in lung tissue with moderate protein binding in plasma.

Metabolism and Elimination

Carmoterol hydrochloride undergoes hepatic metabolism primarily through specific cytochrome P450 enzymes. The metabolic pathway includes hydroxylation and conjugation processes resulting in metabolites with reduced pharmacological activity. Elimination occurs through both renal and biliary routes with a terminal half-life supporting once-daily dosing regimens.

Dosage Forms

The compound is formulated primarily for inhalation delivery, utilizing specialized devices that optimize particle size distribution for effective lung deposition. These formulations are designed to maximize therapeutic effect while minimizing systemic exposure and associated side effects.

Comparative Efficacy Analysis

Comparison with Other Beta-2 Agonists

Carmoterol hydrochloride demonstrates distinct pharmacological properties when compared with other agents in the same therapeutic class. These comparative characteristics are summarized in the following table:

| Beta-2 Agonist | Receptor Selectivity (β2:β1) | Onset of Action | Duration of Effect | Dosing Frequency |

|---|---|---|---|---|

| Carmoterol | High (53:1) | Rapid | Long (>24h) | Once daily |

| Formoterol | Moderate | Rapid | Moderate (12h) | Twice daily |

| Salmeterol | High | Slow | Long (12h) | Twice daily |

| Indacaterol | Very High | Moderate | Very Long (24h) | Once daily |

This comparative profile highlights Carmoterol hydrochloride's advantageous combination of high receptor selectivity, rapid onset, and extended duration of action.

Potency Evaluation

Research indicates that Carmoterol hydrochloride demonstrates significant potency in beta-2 receptor activation, with EC50 values in the nanomolar range. This high potency allows for effective bronchodilation at relatively low doses, potentially reducing the risk of dose-dependent adverse effects while maintaining therapeutic efficacy.

Research Development and Regulatory Status

Development Timeline

The development of Carmoterol hydrochloride represents multiple phases of pharmaceutical research, from initial discovery through preclinical evaluation and clinical trials. The compound's progression through these phases has involved extensive characterization of its pharmacological properties, safety profile, and therapeutic potential.

Regulatory Considerations

While specific regulatory approval status varies by region, Carmoterol hydrochloride has undergone evaluation by regulatory authorities as part of the drug approval process. This assessment includes comprehensive review of quality, safety, and efficacy data to establish an appropriate benefit-risk profile for its intended therapeutic applications.

Current Research Directions

Ongoing research continues to explore optimized delivery systems, potential combination therapies, and expanded applications for Carmoterol hydrochloride. These investigations aim to further refine treatment approaches and maximize therapeutic outcomes for patients with respiratory diseases.

Pharmaceutical Formulations and Delivery Systems

Inhalation Technology

The primary delivery mechanism for Carmoterol hydrochloride involves inhaler devices designed to generate appropriate particle size distribution for optimal lung deposition. These may include pressurized metered-dose inhalers (pMDIs), dry powder inhalers (DPIs), or nebulizer solutions, each offering specific advantages for different patient populations.

Formulation Considerations

Pharmaceutical development of Carmoterol hydrochloride formulations addresses several critical factors including stability, dose reproducibility, and compatibility with delivery devices. Excipients are carefully selected to maintain chemical integrity while facilitating efficient pulmonary delivery.

Combination Products

Research has explored the potential benefits of combining Carmoterol hydrochloride with other respiratory medications, particularly inhaled corticosteroids. These combination approaches aim to address multiple aspects of respiratory disease pathophysiology through complementary mechanisms of action.

Future Perspectives and Research Directions

Emerging Applications

Ongoing investigations are exploring potential applications of Carmoterol hydrochloride beyond its primary indications in asthma and COPD. These include evaluation of its utility in other conditions characterized by bronchospasm or airway hyperreactivity.

Formulation Advancements

Continued refinement of pharmaceutical formulations aims to optimize the delivery efficiency, stability, and patient acceptability of Carmoterol hydrochloride products. These advancements may include novel inhaler technologies, controlled-release formulations, or alternative delivery routes.

Personalized Medicine Approaches

Future research directions may include exploration of pharmacogenomic factors influencing response to Carmoterol hydrochloride, potentially enabling more personalized approaches to therapy selection and dosage optimization based on individual patient characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume